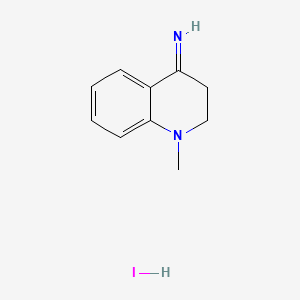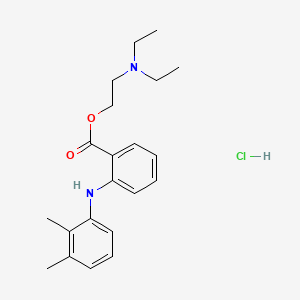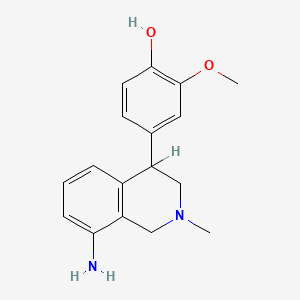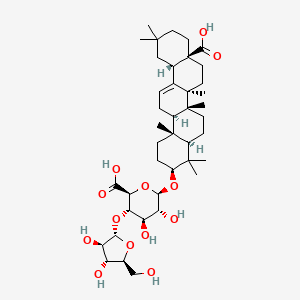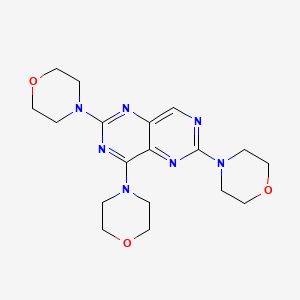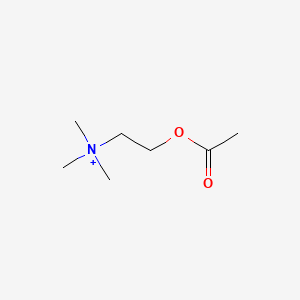
Acetylcholine
Übersicht
Beschreibung
Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in the transmission of nerve impulses within the central and peripheral nervous systems . It is the chief neurotransmitter of the parasympathetic nervous system, which contracts smooth muscles, dilates blood vessels, increases bodily secretions, and slows heart rate . It can stimulate a response or block a response and thus can have excitatory or inhibitory effects .
Synthesis Analysis
Acetylcholine is synthesized from its two immediate precursors, choline and acetyl coenzyme A . The synthesis reaction is a single step catalyzed by the enzyme ChAT (EC 2.3.1.6): Choline + Acetyl coenzyme A ⇌ Acetylcholine + Coenzyme A . The acetyl CoA used for ACh synthesis in the mammalian brain comes from pyruvate formed from glucose .Molecular Structure Analysis
Acetylcholine has a molecular formula of C7H16NO2+ and a molecular weight of 146.21 g/mol . It is an ester of acetic acid and choline . The IUPAC name of acetylcholine is 2-acetyloxyethyl (trimethyl)azanium .Chemical Reactions Analysis
Acetylcholine ensures rapid but generally fleeting neurotransmission due to the prompt inactivation of the mediator by acetylcholinesterase . The synthesis of ACh takes place in nerve terminals and is based on the reaction between acetyl coenzyme A (CoA) and choline (Ch), catalyzed by the enzyme choline acetyltransferase (ChAT) .Physical And Chemical Properties Analysis
Acetylcholine is an acetate ester and an acylcholine . It is generally not used as an administered drug because it is broken down very rapidly by cholinesterases .Wissenschaftliche Forschungsanwendungen
Neurotransmitter Role
Acetylcholine (ACh) is one of the most crucial neurotransmitters of the cholinergic system found in vertebrates and invertebrates . It is responsible for carrying a multitude of signals between neurons (nerve cells) through synapses and from neurons to effector cells—muscle or glandular cells . Its action is manifested in perception, feeling, thinking, motor control, and cognition .
Role in Alzheimer’s and Parkinson’s Disease
Disturbances in ACh transmission are closely related to dementia in Alzheimer’s and Parkinson’s disease . Therefore, understanding the role and function of ACh can help in the development of treatments for these neurodegenerative diseases.
Role in Development of Neural Cells
ACh is considered as a morphogen since it is found in the first moments of the ectodermal system development (neuronal plate) and is crucial for the differentiation of neural cells .
Modulation of Nicotinic Receptor
Positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), silent agonists, allosteric activating PAMs and neutral or silent allosteric modulators are compounds capable of modulating the nicotinic receptor by interacting at allosteric modulatory sites distinct from the orthosteric sites . This modulation has potential therapeutic applications for neurological and non-neurological conditions .
Role in Fibroblast Cells
The proliferation and collagen production in human fibroblast cells can be induced mainly via M2 stimulated with carbachol . This suggests a role for ACh in wound healing and tissue repair processes.
Spectroscopic Determination
Spectroscopic techniques are used to detect and determine acetylcholine due to low limits of detection and quantification . These techniques provide an alternative to traditional methods such as chromatographic techniques, radioenzymatic assays, enzyme-linked immunosorbent assay (ELISA), or potentiometric methods .
Wirkmechanismus
Target of Action
Acetylcholine (ACh) is an organic compound that functions as a neurotransmitter in many types of animals, including humans . It primarily targets two types of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs) . These receptors are found in various tissues throughout the body, including the brain, skeletal muscles, and many other organs .
Mode of Action
When released from nerve endings, ACh binds to acetylcholine receptors on the surface of cells, causing sodium channels to open . This allows an action potential to travel along cells, triggering a process that opens the L-type calcium channel . The binding of ACh to its receptors changes the permeability of the membrane, causing channels to open that allow positively charged sodium ions to flow into the muscle cell . If successive nerve impulses accumulate at a sufficiently high frequency, sodium channels along the end-plate membrane become fully activated, resulting in muscle cell contraction .
Biochemical Pathways
ACh regulates a wide variety of physiological responses, including apoptosis, cellular proliferation, and neuronal differentiation . It is known that activation of AChRs increases cellular proliferation and neurogenesis . Regulation of intracellular calcium through AChRs may underlie the many functions of ACh . Activation of diverse signaling molecules such as Ras-mitogen-activated protein kinase, phosphatidylinositol 3-kinase-Akt, protein kinase C, and c-Src is modulated by AChRs .
Pharmacokinetics
It is useful in some ophthalmological applications .
Result of Action
The binding of ACh to its receptors has various molecular and cellular effects. In the brain, ACh functions as a neurotransmitter and as a neuromodulator . It plays an important role in arousal, attention, memory, and motivation . ACh also influences how male finches perform courtship songs by acting on a region of the premotor cortex . Moreover, ACh has been shown to promote cytoskeleton organization, cellular proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACh. For example, male Bengalese finches naturally alter their song performance depending on their audience. Each male has his own song that he rehearses alone. When aroused and courting a female, the male produces a song that is more stereotypical (less variable), longer, and faster . This suggests that environmental factors such as the presence of a potential mate can influence the action of ACh.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPILFWXSMYKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |
| Record name | Acetylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8075334 | |
| Record name | Acetylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
51-84-3, 14047-05-3 | |
| Record name | Acetylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (14C)-Acetylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcholine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03128 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-acetoxyethyl)trimethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 °C | |
| Record name | Acetylcholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Acetylcholine's effect on muscle contraction is dependent on the muscle type. In longitudinal and inner circular muscle layers of the canine small intestine, acetylcholine induces spike-dependent contractions, relying on the generation of action potentials. Conversely, in the outer circular muscle layer of the same organ, acetylcholine causes spike-independent contractions, where contraction occurs without the need for action potentials. This difference highlights the diverse mechanisms of acetylcholine's action on muscle tissue. []
A: Yes, while acetylcholine can induce a pacemaker shift in the rabbit sinus node, its effects can be dominated by the simultaneous addition of adrenaline. [] This suggests a complex interplay between the parasympathetic and sympathetic nervous systems in regulating cardiac pacemaker activity.
A: No, acetylcholine's effect on the spleen can be complex and vary depending on factors like species and route of administration. Intravenous injection has produced inconsistent results across studies, with observations ranging from decreased splenic volume to an initial decrease followed by an increase, or even solely an increase. These variations highlight the need to consider experimental conditions when interpreting acetylcholine's effects on the spleen. []
A: Acetylcholine can modulate the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. Research shows that acetylcholine, through its action on the sinoatrial node, can suppress the frequency-increasing effects of norepinephrine. This highlights the complex interplay between these two neurotransmitters in regulating heart rate. []
A: Acetylcholine has the molecular formula C7H16NO2 and a molecular weight of 146.21 g/mol. []
ANone: While the provided research papers don't focus on spectroscopic characterization, detailed spectroscopic data for acetylcholine, including NMR, IR, and mass spectrometry, can be found in various chemical databases like PubChem and ChemSpider.
A: Acetylcholine is known to be rapidly hydrolyzed by the enzyme acetylcholinesterase. [] This rapid degradation necessitates specific experimental considerations when working with acetylcholine, such as using appropriate enzyme inhibitors or rapid inactivation techniques like microwave irradiation to accurately measure its levels in biological samples. []
ANone: Acetylcholine itself does not possess catalytic properties. It functions as a neurotransmitter, transmitting signals between nerve cells and other target cells.
A: Yes, NMR studies have investigated the interactions between acetylcholine and its nicotinic receptors. By examining the T1 relaxation of acetylcholine protons in the presence of receptor peptides, researchers can gain insights into ligand binding affinities and specificities. []
A: Yes, even small structural changes to acetylcholine can dramatically alter its activity. For example, the addition of a methyl group to acetylcholine creates acetylthiocholine, a molecule that still interacts with cholinergic systems but exhibits different potency and selectivity compared to acetylcholine. []
ANone: The provided research papers primarily focus on acetylcholine's biological activity and do not delve into specific formulation strategies for enhancing its stability, solubility, or bioavailability.
ANone: The provided research papers primarily focus on acetylcholine's biological activity and do not delve into SHE regulations.
A: Acetylcholine is rapidly hydrolyzed by the enzyme acetylcholinesterase, primarily at cholinergic synapses, breaking it down into choline and acetic acid. This rapid degradation is crucial for terminating acetylcholine's signaling activity and preventing excessive stimulation of cholinergic receptors. []
A: One method involves sacrificing animals via microwave irradiation, which rapidly inactivates metabolic enzymes, preserving acetylcholine levels. Subsequent analysis by high-performance liquid chromatography with electrochemical detection allows for the quantification of acetylcholine in tissues like the iris-ciliary body. []
ANone: Various model systems, both in vitro and in vivo, are used to investigate the effects of acetylcholine. These include:
- Isolated tissues: Researchers utilize preparations like the guinea pig ileum [] and rabbit carotid arteries [] to study the direct effects of acetylcholine on muscle contraction and relaxation.
- Cultured cells: Cell lines like rat alveolar macrophages [] are employed to investigate the impact of acetylcholine on cellular processes, such as inflammation.
- Whole animal models: Studies in living animals, such as the investigation of acetylcholine's effects on the spleen in cats, dogs, and rabbits, provide insights into its systemic actions and physiological roles. []
ANone: The provided research papers primarily focus on acetylcholine's mechanisms of action and do not extensively discuss resistance mechanisms or cross-resistance related to acetylcholine.
ANone: The provided research papers primarily focus on acetylcholine's mechanisms of action and do not extensively discuss its toxicological profile or safety aspects.
ANone: The provided research papers primarily focus on acetylcholine's biological activity and do not delve into specific drug delivery and targeting strategies for acetylcholine or its analogs.
ANone: The provided research papers primarily focus on acetylcholine's mechanisms of action and do not extensively discuss the use of biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects related to acetylcholine.
ANone: Researchers employ a variety of analytical methods to study acetylcholine and its effects:
- Electrophysiology: This technique measures electrical activity in cells and tissues, allowing researchers to directly observe the impact of acetylcholine on neuronal signaling and muscle contraction. [, , , , ]
- High-performance liquid chromatography (HPLC): Coupled with electrochemical detection, HPLC enables the precise quantification of acetylcholine levels in biological samples, providing insights into its synthesis, release, and degradation. []
- Fluorescence microscopy: By labeling presynaptic components with fluorescent tags, researchers can visualize their incorporation into cell membranes, providing valuable information about the localization and dynamics of acetylcholine release machinery. []
- Intravital microscopy: This technique allows for real-time observation of blood flow and vessel diameter changes in living tissues, enabling researchers to study the effects of acetylcholine on microcirculation. []
ANone: The provided research papers primarily focus on acetylcholine's biological activity and do not extensively discuss its environmental impact or degradation pathways.
ANone: The provided research papers primarily focus on acetylcholine's mechanisms of action and do not delve into specific studies on its dissolution rate, solubility in various media, or the impact of these factors on its bioavailability and efficacy.
ANone: The provided research papers primarily focus on acetylcholine's biological activity and do not extensively discuss the validation of specific analytical methods used to characterize or quantify acetylcholine.
ANone: The provided research papers primarily focus on acetylcholine's biological activity and do not extensively discuss quality control and assurance measures related to its production or use.
ANone: The provided research papers primarily focus on acetylcholine's mechanisms of action and do not extensively discuss its potential immunogenicity or ability to elicit immunological responses.
ANone: The provided research papers primarily focus on acetylcholine's mechanisms of action and do not extensively discuss its interactions with drug transporters.
ANone: The provided research papers primarily focus on acetylcholine's mechanisms of action and do not extensively discuss its potential to induce or inhibit drug-metabolizing enzymes.
A: As a naturally occurring neurotransmitter, acetylcholine exhibits inherent biocompatibility and is readily biodegradable through enzymatic hydrolysis by acetylcholinesterase. []
ANone: Yes, several classes of drugs and toxins can either mimic or block the effects of acetylcholine:
- Carbachol: A synthetic acetylcholine analog that activates both muscarinic and nicotinic receptors. []
- Levamisole: A nematode anthelmintic drug that acts as a cholinergic agonist, stimulating acetylcholine receptors. []
- Atropine: A naturally occurring alkaloid that selectively blocks muscarinic acetylcholine receptors. [, , ]
- D-Tubocurarine: A plant alkaloid that acts as a competitive antagonist at nicotinic acetylcholine receptors, primarily at the neuromuscular junction. [, ]
- Hexamethonium: A ganglion-blocking drug that inhibits nicotinic acetylcholine receptors, primarily at autonomic ganglia. []
- α-Neurotoxins: Peptides found in snake venoms, such as α-bungarotoxin and α-cobratoxin, that bind irreversibly to nicotinic acetylcholine receptors, blocking acetylcholine binding. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



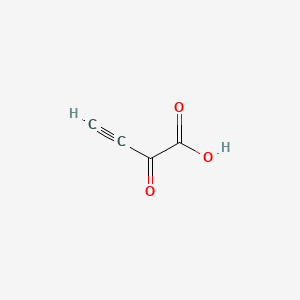
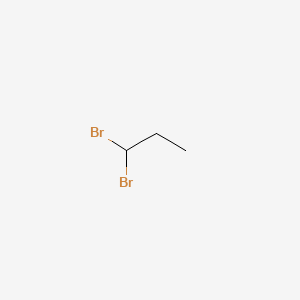
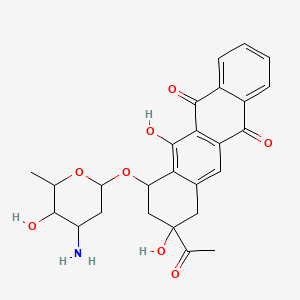

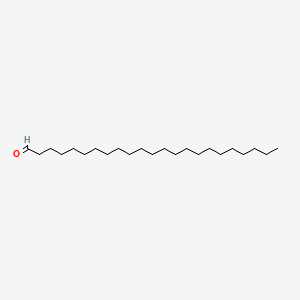
![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)


